molecular formula C15H13N7O2 B11692779 5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile

Cat. No.: B11692779
M. Wt: 323.31 g/mol
InChI Key: YJBDQTLRSMWFBK-BJMVGYQFSA-N
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Description

5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile is a complex organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with cyanoacetic acid derivatives under basic conditions to form the corresponding cyano intermediate. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis and other advanced techniques can also enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties .

Scientific Research Applications

5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-[(1Z)-1-cyano-2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-[(1Z)-1-cyano-2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile

Uniqueness

The uniqueness of 5-amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities .

Properties

Molecular Formula

C15H13N7O2

Molecular Weight

323.31 g/mol

IUPAC Name

3-amino-5-[(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C15H13N7O2/c1-21(2)12-4-3-9(6-13(12)22(23)24)5-10(7-16)14-11(8-17)15(18)20-19-14/h3-6H,1-2H3,(H3,18,19,20)/b10-5+

InChI Key

YJBDQTLRSMWFBK-BJMVGYQFSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C(\C#N)/C2=C(C(=NN2)N)C#N)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C(C#N)C2=C(C(=NN2)N)C#N)[N+](=O)[O-]

Origin of Product

United States

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